N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cinnamamide
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Overview
Description
“N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cinnamamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains an amide group (CONH2), a thiazole ring (a ring with one nitrogen atom and one sulfur atom), and a cinnamamide group (a cinnamic acid molecule where the OH group is replaced by an NH2 group).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. These groups will have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For instance, the amide group might undergo hydrolysis, and the pyridine ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents.Scientific Research Applications
Synthesis and Derivative Formation
Transformation into Thiazolo[5,4-c]pyridine-7-carboxylates : Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a related compound, is transformed into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, indicating potential for derivative synthesis and chemical diversity (Albreht et al., 2009).
Formation of Antimicrobial Derivatives : The reactivity of related thiazole derivatives towards various reagents has been studied to yield arylidene, pyridine, thiophene, and anilide derivatives, some showing in vitro antimicrobial activity (Wardkhan et al., 2008).
Biological Activity
Dual-action Hypoglycemic Agents : N-(pyrimidin-4-yl)thiazol-2-amine derivatives, structurally similar to the compound , have been synthesized as glucokinase activators and evaluated for hypoglycemic activity (Song et al., 2011).
Antituberculosis Activity : Thiazole-aminopiperidine hybrid analogues, which include similar thiazole structures, have been designed and synthesized, showing activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Antimicrobial and Antiviral Potential
Synthesis of Antimicrobial Derivatives : New classes of amido linked bis heterocycles, including thiazole derivatives, have shown promising antimicrobial activities, suggesting potential applications in this field (Padmavathi et al., 2011).
Potential COVID-19 Inhibitors : Recent research into N-aminothiazole-hydrazineethyl-pyridines, with structural similarities, indicates potential as COVID-19 inhibitors, highlighting the relevance in contemporary viral research (Alghamdi et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-18(10-9-15-6-2-1-3-7-15)24-20-23-17(14-27-20)12-19(26)22-13-16-8-4-5-11-21-16/h1-11,14H,12-13H2,(H,22,26)(H,23,24,25)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJPUTMDYGRFEJ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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